molecular formula C15H8N4O2 B8359883 Pyrazino[2,3-alpha]phenazine-11-carboxylic acid

Pyrazino[2,3-alpha]phenazine-11-carboxylic acid

Cat. No. B8359883
M. Wt: 276.25 g/mol
InChI Key: XTECTQGMEUFVLV-UHFFFAOYSA-N
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Patent
US06552021B2

Procedure details

A solution of 3-nitro-(quinoxalinylamino)benzoic acid (0.8 g, 2.58 mmol) in 5M NaOH (40 mL) was treated with NaBH4 (0.9 g, 12.9 mmol), and the mixture was heated under reflux for 2 h. The cooled mixture was diluted with water (40 mL), then neutralized with glacial AcOH to give pyrazino[2,3-α]phenazine-11-carboxylic acid (0.52 g, 73%): mp (MeOH/Et3N/AcOH)>350° C. 1H NMR [CF3CO2D] δ 8.62 (dd, J=8.8, 7.3 Hz, 1 H, H-9), 8.91 (d, J=9.8 Hz, 1 H, H-5 or H-6), 8.97 (d, J=9.8 Hz, H-5 or H-6), 9.18 (dd, J=8.8, 1.0 Hz, 1 H, H-8), 9.47 (dd, J=7.3, 1.0 Hz, 1 H, H-10), 9.57 (d, J=2.2 Hz, 1 H, H-2 or H-3), 9.65 (d, J=2.2 Hz, 1 H, H-2 or H-3),
Name
3-nitro-(quinoxalinylamino)benzoic acid
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+](C1C(N[C:14]2[CH:23]=[N:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=2)=C(C=CC=1)C(O)=O)([O-])=O.[BH4-].[Na+].[CH3:26][C:27]([OH:29])=[O:28]>[OH-].[Na+].O>[N:15]1[C:20]2=[C:21]3[C:16](=[CH:17][CH:18]=[C:19]2[N:22]=[CH:23][CH:14]=1)[N:15]=[C:14]1[C:23]([C:26]([C:27]([OH:29])=[O:28])=[CH:17][CH:16]=[CH:21]1)=[N:22]3 |f:1.2,4.5|

Inputs

Step One
Name
3-nitro-(quinoxalinylamino)benzoic acid
Quantity
0.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C(=O)O)C=CC1)NC1=NC2=CC=CC=C2N=C1
Name
Quantity
0.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
N1=CC=NC=2C1=C1N=C3C(=CC=CC3=NC1=CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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